

A Comparative Analysis of Process Stability: RJG CoPilot™ vs. Traditional Statistical Process Control

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For researchers, scientists, and drug development professionals operating in controlled manufacturing environments, ensuring process stability is paramount. This guide provides a detailed comparison of the RJG CoPilot™ system with traditional Statistical Process Control (SPC) methods for monitoring and analyzing the stability of injection molding processes. The following analysis is based on available data and case studies to offer an objective overview for decision-making in high-stakes manufacturing, such as medical device and pharmaceutical applications.

In the pursuit of consistent quality and minimized variability, the injection molding industry has evolved from manual process adjustments to data-driven monitoring and control. Two prominent approaches in this domain are the established methods of Statistical Process Control (SPC) and the more recent, integrated process control systems like the RJG CoPilot™. This guide delves into a comparative analysis of these methodologies, presenting available data, outlining experimental approaches, and visualizing the logical workflows involved.

At a Glance: Key Performance Indicators

The following table summarizes the performance of the RJG CoPilot™ system in comparison to traditional SPC methods, based on data from industry case studies. It is important to note that direct, peer-reviewed comparative studies with identical process parameters are limited. The data presented is a synthesis of reported outcomes.



Performance Metric	RJG CoPilot™ System with Cavity Pressure Sensing	Traditional Statistical Process Control (SPC)	Data Source/Synopsis
Scrap Rate Reduction	Significant reduction; case studies suggest substantial improvements over baseline.[1][2]	Variable; dependent on timely data collection, analysis, and operator intervention.[3]	A case study on autonomous process control utilizing RJG's technology demonstrated a significant improvement in process capability, which is directly linked to scrap reduction.[4] Another case study highlighted that even a small delay in problem detection with traditional methods can lead to a significant number of defective parts.[3]
Dimensional Stability (Cpk)	Improved Cpk values, indicating a more capable and stable process.[4]	Cpk is a primary metric for SPC; improvements depend on the effectiveness of the control strategy.[5] [6][7][8]	A groundbreaking case study on autonomous molding demonstrated measurable improvements in dimensional stability (Cpk) across multiple molds and resins when using cavity pressure feedback.[4]
Fault Detection and Correction	Real-time, automated fault detection and guided corrective	Relies on control chart rules to identify special cause variation, followed by	The CoPilot system provides real-time notifications when a process deviates from



	actions via the MAX AI	manual investigation	the established
	assistant.[1][9][10][11]	and correction.	template.[12] The
			integrated Al
			assistant, MAX,
			further guides
			operators with step-
			by-step instructions to
			rectify the process.[1]
			[9][10][11]
			The CoPilot system
Data Granularity and Traceability	Comprehensive shot- by-shot data capture, including in-mold cavity pressure, for detailed process auditing.[2][13]	Typically relies on periodic sampling of critical process parameters and product dimensions.	creates a complete
			audit trail, recording
			all process
			parameters for every
			cycle, which is crucial
			for industries requiring
			stringent
			documentation, such
			as medical device
			manufacturing.[13][14]

Methodology and Experimental Protocols

To provide a framework for evaluating these process stability analysis systems, a detailed experimental protocol is outlined below. This protocol is a composite of best practices and methodologies described in various studies and technical papers.

Experimental Protocol: Comparative Analysis of Process Monitoring Systems

Objective: To quantitatively compare the effectiveness of the RJG CoPilot™ system and traditional SPC in maintaining process stability and product quality in an injection molding process.

Materials and Equipment:



- · Injection molding machine
- A multi-cavity mold instrumented with cavity pressure sensors
- RJG CoPilot™ system
- Statistical software for SPC analysis
- Metrology equipment for part dimensional analysis (e.g., CMM, optical scanner)
- Specified thermoplastic material

Procedure:

- Process Establishment and Baseline:
 - Establish a scientifically decoupled molding process for the selected part.
 - Conduct a Design of Experiments (DOE) to define the optimal process window.
 - Run a baseline production of a predetermined number of cycles without advanced process monitoring, collecting data on critical process parameters and part quality characteristics.
- Phase 1: Traditional SPC Implementation:
 - Implement traditional SPC using control charts (e.g., X-bar and R charts) for critical process parameters (e.g., injection pressure, melt temperature) and a critical part dimension.
 - Establish control limits based on the initial production run.
 - Run production for a set duration or number of cycles.
 - Monitor the control charts for out-of-control signals. When a signal is detected, a trained operator will investigate the cause and make process adjustments as per a standard operating procedure.
 - Collect all parts and perform 100% inspection to determine the scrap rate.

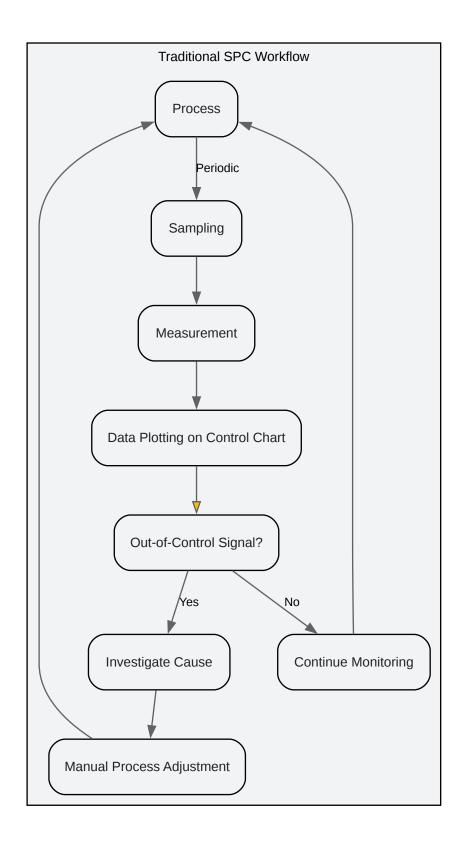


- Measure the critical dimension on all parts to calculate the process capability (Cpk).
- Phase 2: RJG CoPilot™ System Implementation:
 - Install and configure the RJG CoPilot™ system, utilizing the in-mold cavity pressure sensors.
 - Establish a process template on the CoPilot[™] based on the optimal process window determined in the initial phase.
 - Set alarm limits on critical process variables monitored by the CoPilot™.
 - Run production for the same duration or number of cycles as in Phase 1.
 - The CoPilot™ system will monitor the process in real-time. Any deviation from the template will trigger an alarm. If the MAX AI assistant is available, it will provide corrective action recommendations.
 - The system can be configured to automatically sort suspect parts.
 - Collect all parts and perform 100% inspection to verify the accuracy of the automated sorting and determine the final scrap rate.
 - Measure the critical dimension on all parts to calculate the process capability (Cpk).
- Data Analysis and Comparison:
 - Statistically compare the scrap rates and Cpk values obtained from Phase 1 and Phase 2.
 - Analyze the time to detect and correct process deviations for both systems.
 - Evaluate the root causes of scrap in both phases.

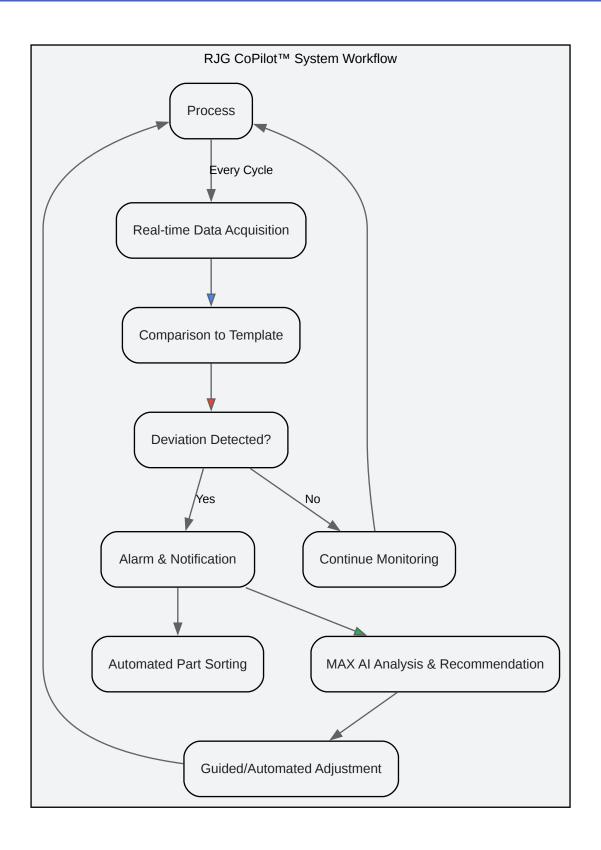
Signaling Pathways and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows of traditional SPC and the RJG CoPilot™ system in managing process stability.









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